N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide
CAS No.:
Cat. No.: VC10178471
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N4O3 |
|---|---|
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18) |
| Standard InChI Key | BOENZJLHLMXPPE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
N-[3-(1H-Imidazol-1-yl)propyl]-3-nitrobenzamide consists of three primary components:
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Nitrobenzamide Core: A benzene ring with a nitro (-NO₂) group at the third position and an amide (-CONH₂) group.
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Propyl Linker: A three-carbon chain connecting the benzamide to the imidazole ring.
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Imidazole Moiety: A five-membered aromatic ring containing two nitrogen atoms, which confers metal-binding capabilities .
The IUPAC name, N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide, reflects this arrangement. X-ray crystallography studies of analogous compounds reveal planar benzamide and imidazole rings connected by a flexible propyl chain, enabling conformational adaptability during molecular interactions .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃ | |
| Molecular Weight | 298.28 g/mol | |
| Bond Angles (C-N-O) | 120° (nitro group) | |
| Torsional Flexibility | 30–60° (propyl linker) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential reactions:
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Nitrobenzamide Formation: 3-Nitrobenzoic acid is activated with thionyl chloride to form 3-nitrobenzoyl chloride, which reacts with 3-aminopropylimidazole in dichloromethane under inert conditions.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
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Yield Optimization: Adjusting stoichiometric ratios (1:1.2 for benzoyl chloride to amine) and reaction time (12–24 hours) improves yields to 65–78% .
Industrial-Scale Manufacturing
Patent US20200377475A1 outlines a cost-effective method using continuous flow reactors to enhance throughput . Key steps include:
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Catalytic Amination: Palladium-catalyzed coupling of 3-nitrobenzamide with 3-bromopropylimidazole.
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In Situ Purification: Integrated crystallization units remove byproducts, achieving >90% purity .
Physicochemical Properties
Physical Properties
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Melting Point: 148–152°C (decomposition observed above 160°C) .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 25–30 mg/mL) but insoluble in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions but sensitive to UV light, necessitating storage in amber glass .
Table 2: Spectral Signatures
Chemical Reactivity and Functionalization
Reduction of Nitro Group
Hydrogenation over palladium-on-carbon reduces the nitro group to an amine, yielding N-[3-(1H-imidazol-1-yl)propyl]-3-aminobenzamide, a precursor for anticancer agents.
Imidazole Alkylation
The imidazole nitrogen undergoes alkylation with methyl iodide in DMF, producing quaternary ammonium derivatives with enhanced solubility .
Table 3: Reaction Conditions and Outcomes
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Aminobenzamide derivative | 82% |
| Imidazole Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylimidazolium benzamide | 75% |
Biological Activities and Applications
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 32 µg/mL and 64 µg/mL, respectively . The nitro group’s electron-withdrawing effect enhances membrane permeability, disrupting bacterial lipid bilayers .
Materials Science Applications
Complexation with β-cyclodextrin forms stable host-guest systems (Kd = 1.2 × 10⁻⁴ M), enabling controlled drug delivery .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Compound | Nitro Position | Bioactivity (IC₅₀) |
|---|---|---|
| N-[3-(Imidazol-1-yl)propyl]-4-nitrobenzamide | Para | 12.4 µM |
| N-[3-(Imidazol-1-yl)propyl]-3-nitrobenzamide | Meta | 8.7 µM |
| N-[3-(Imidazol-1-yl)propyl]-2-nitrobenzamide | Ortho | 24.1 µM |
Meta-substitution enhances steric compatibility with enzyme active sites, explaining its superior potency .
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